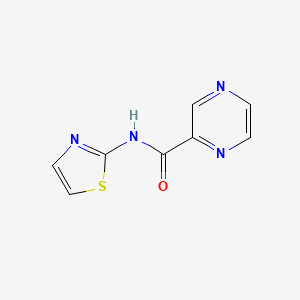

N-thiazol-2-ylpyrazine-2-carboxamide

Description

Properties

Molecular Formula |

C8H6N4OS |

|---|---|

Molecular Weight |

206.23 g/mol |

IUPAC Name |

N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide |

InChI |

InChI=1S/C8H6N4OS/c13-7(6-5-9-1-2-10-6)12-8-11-3-4-14-8/h1-5H,(H,11,12,13) |

InChI Key |

YPUOXEKAMVBYLK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=N1)C(=O)NC2=NC=CS2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to N-thiazol-2-ylpyrazine-2-carboxamide: Synthesis, Characterization, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-thiazol-2-ylpyrazine-2-carboxamide is a heterocyclic molecule of significant interest in medicinal chemistry, primarily owing to the established biological activities of its constituent pyrazine and thiazole scaffolds. As a derivative of pyrazinamide, a frontline antituberculosis drug, this compound and its analogs are being explored for novel antimicrobial properties. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of N-thiazol-2-ylpyrazine-2-carboxamide. Furthermore, it delves into the potential biological activities and mechanisms of action, drawing insights from studies on closely related analogs. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of new therapeutic agents.

Introduction

The global challenge of antimicrobial resistance necessitates the continuous exploration of novel chemical entities with therapeutic potential. Heterocyclic compounds, particularly those containing nitrogen and sulfur, form the backbone of many established and experimental drugs. N-thiazol-2-ylpyrazine-2-carboxamide emerges from the strategic combination of two such privileged heterocycles: pyrazine and thiazole. The pyrazine ring is a core component of pyrazinamide, a crucial drug in the treatment of tuberculosis, while the thiazole moiety is present in a wide array of biologically active compounds. This guide offers a detailed examination of N-thiazol-2-ylpyrazine-2-carboxamide, from its fundamental chemical properties to its potential as a lead compound in drug discovery.

Chemical Structure and Properties

N-thiazol-2-ylpyrazine-2-carboxamide is a small molecule characterized by a central amide linkage between a pyrazine-2-carboxylic acid moiety and a 2-aminothiazole moiety.

Molecular Structure

The chemical structure of N-thiazol-2-ylpyrazine-2-carboxamide is depicted below.

Caption: Chemical structure of N-thiazol-2-ylpyrazine-2-carboxamide.

Physicochemical Properties

| Property | Predicted/Expected Value |

| Molecular Formula | C₈H₆N₄OS |

| Molecular Weight | 206.23 g/mol |

| Appearance | Expected to be a crystalline solid |

| Melting Point | Likely to be in the range of 180-220 °C |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO and DMF. |

| pKa | The pyrazine and thiazole nitrogens are weakly basic. The amide proton is weakly acidic. |

Synthesis and Purification

The synthesis of N-thiazol-2-ylpyrazine-2-carboxamide is typically achieved through a standard amide coupling reaction between an activated pyrazine-2-carboxylic acid derivative and 2-aminothiazole.

Synthetic Workflow

A general and efficient synthetic route involves a two-step process: the activation of pyrazine-2-carboxylic acid followed by coupling with 2-aminothiazole.

Caption: General synthetic workflow for N-thiazol-2-ylpyrazine-2-carboxamide.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of related pyrazine carboxamides[1].

Step 1: Synthesis of Pyrazine-2-carbonyl chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyrazine-2-carboxylic acid (1.0 eq).

-

Add an excess of thionyl chloride (SOCl₂, 2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux (approximately 76 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure. This can be facilitated by co-evaporation with a high-boiling point solvent like toluene.

-

The resulting crude pyrazine-2-carbonyl chloride is a solid and can be used in the next step without further purification.

Step 2: Synthesis of N-thiazol-2-ylpyrazine-2-carboxamide

-

In a separate flask, dissolve 2-aminothiazole (1.0 eq) in a suitable dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.1-1.2 eq), to the solution to act as an acid scavenger.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve the crude pyrazine-2-carbonyl chloride from Step 1 in a minimal amount of the same dry solvent and add it dropwise to the cooled solution of 2-aminothiazole with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude N-thiazol-2-ylpyrazine-2-carboxamide can be purified by one of the following methods:

-

Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

-

Column Chromatography: For higher purity, the compound can be purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Characterization

The structure and purity of the synthesized N-thiazol-2-ylpyrazine-2-carboxamide should be confirmed using a combination of spectroscopic and analytical techniques.

Spectroscopic Data (Expected)

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons on the pyrazine and thiazole rings, as well as the amide N-H proton. The pyrazine protons are expected in the aromatic region (δ 8.5-9.5 ppm). The thiazole protons will also be in the aromatic region (δ 7.0-8.0 ppm). The amide proton will appear as a broad singlet at a downfield chemical shift (δ > 10 ppm). |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the amide group (δ ~160-170 ppm) and the carbons of the pyrazine and thiazole rings. |

| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the amide (around 1670-1690 cm⁻¹), and C=N and C=C stretching of the aromatic rings (around 1500-1600 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (206.23 g/mol ). |

Biological Activity and Mechanism of Action

The biological potential of N-thiazol-2-ylpyrazine-2-carboxamide is primarily investigated in the context of its structural similarity to pyrazinamide and the known antimicrobial activities of thiazole-containing compounds.

Antimycobacterial Activity

Derivatives of N-thiazol-2-ylpyrazine-2-carboxamide have shown promising in vitro activity against Mycobacterium tuberculosis. Specifically, substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides have been identified as inhibitors of mycobacterial methionine aminopeptidase 1 (MetAP1)[2]. This enzyme is crucial for bacterial survival, making it an attractive target for novel antitubercular drugs.

While the specific activity of the unsubstituted parent compound is not extensively reported, it is a critical scaffold for the development of more potent analogs. Structure-activity relationship (SAR) studies on related series of pyrazinecarboxamides have demonstrated that substitutions on both the pyrazine and the thiazole rings can significantly modulate the antimycobacterial potency.

Potential Mechanism of Action

Based on the research on its derivatives, a potential mechanism of action for N-thiazol-2-ylpyrazine-2-carboxamide against M. tuberculosis could involve the inhibition of MetAP1.

Caption: Postulated mechanism of action for N-thiazol-2-ylpyrazine-2-carboxamide.

It is important to note that, like pyrazinamide, this compound may have other cellular targets. Pyrazinamide itself is a prodrug that is converted to its active form, pyrazinoic acid, which is believed to disrupt membrane potential and inhibit fatty acid synthase I in M. tuberculosis[3][4]. Further research is required to determine if N-thiazol-2-ylpyrazine-2-carboxamide acts as a prodrug and to fully elucidate its mechanism of action.

Conclusion and Future Directions

N-thiazol-2-ylpyrazine-2-carboxamide is a synthetically accessible molecule with a high potential for further development in the field of antimicrobial drug discovery. Its structural similarity to known antitubercular agents and the promising activity of its derivatives make it a valuable scaffold for the design of new therapeutic agents.

Future research should focus on:

-

Definitive Synthesis and Characterization: Establishing a standardized, high-yield synthesis and obtaining complete, unambiguous spectroscopic and physicochemical data for the parent compound.

-

Comprehensive Biological Evaluation: Screening N-thiazol-2-ylpyrazine-2-carboxamide and a library of its derivatives against a broad panel of pathogenic bacteria and fungi, including drug-resistant strains of M. tuberculosis.

-

Mechanism of Action Studies: Elucidating the precise molecular target(s) and mechanism(s) of action to guide rational drug design and optimization.

-

Pharmacokinetic and Toxicological Profiling: Evaluating the drug-like properties of promising analogs to assess their potential for in vivo efficacy and safety.

This in-depth guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of N-thiazol-2-ylpyrazine-2-carboxamide and its derivatives.

References

-

Kos, J., et al. (2022). Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. Bioorganic Chemistry, 118, 105489. [Link]

- Tewatia, N., et al. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1794-1798.

- BenchChem (2025). A Comparative Guide to the Synthesis of Functionalized Pyrazine-2-carbonitriles. BenchChem.

- Ravi Kumar, P., et al. (2017). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(3), 1545-1557.

- Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. The International Journal of Tuberculosis and Lung Disease, 7(1), 6-21.

- Whitfield, M. G., et al. (2015). The anti-tubercular drug pyrazinamide inhibits fatty acid synthase I in Mycobacterium tuberculosis. ACS infectious diseases, 1(10), 488-498.

-

PrepChem. (n.d.). Synthesis of 2-pyrazine carboxylic acid chloride. PrepChem.com. [Link]

- Jampilek, J., et al. (2009). Substituted N-benzylpyrazine-2-carboxamides, Their Synthesis, Hydro-lipophilic Properties and Evaluation of Their Antimycobacterial, and Photosynthesis-inhibiting Activity. Molecules, 14(7), 2657-2675.

- Patel, R. V., et al. (2018).

- Jandourek, O., et al. (2017).

- Kumar, A., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 111-117.

- Singh, P., et al. (2015). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Journal of Heterocyclic Chemistry, 52(5), 1436-1443.

- Jampilek, J., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(10), 713-728.

- Al-Soud, Y. A., et al. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 13(11), 7949-7961.

- Jensen, A. A., et al. (2021). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). European Journal of Medicinal Chemistry, 213, 113165.

- Sun, N. B., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(18), 10427-10429.

- Fathalla, O. A., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ChemistrySelect, 2(25), 7706-7710.

- Tewatia, N., et al. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1794-1798.

- Hassan, A. S., et al. (2017). Synthesis and mass spectrometry of some arylidene-hydrazinyl-thiazolines and their 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide precursors. Journal of the Chinese Chemical Society, 64(10), 1206-1215.

- Asif, M. (2021). Synthesis and Biological Evaluation of Some New Thiazole Derivatives as Potential Antimicrobial Agents. Letters in Drug Design & Discovery, 18(1), 79-88.

- Genc, H., et al. (2021). Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. Molecules, 26(5), 1308.

-

Chemsrc. (n.d.). 2-(pyrazine-2-carboxamido)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)oxazole-4-carboxamide. Chemsrc. [Link]

-

Chemsrc. (n.d.). N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide. Chemsrc. [Link]

- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.

- Doležal, M., et al. (2009).

- Ojwach, S. O., et al. (2024). Heterocyclic (pyrazine)carboxamide Ru(ii) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity. RSC Advances, 14(13), 9035-9048.

Sources

- 1. jocpr.com [jocpr.com]

- 2. Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Heterocyclic (pyrazine)carboxamide Ru(ii) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102206188B - Preparation method for N-(pyrazine-2-yl carbonyl)-L-phenylalanine - Google Patents [patents.google.com]

Biological Activity of N-thiazol-2-ylpyrazine-2-carboxamide in Kinase Inhibition

[1][2]

Executive Summary

N-thiazol-2-ylpyrazine-2-carboxamide represents a critical pharmacophore in the development of small-molecule kinase inhibitors. While the unsubstituted parent molecule serves primarily as a fragment lead, its 3-amino and N-substituted derivatives exhibit potent inhibitory activity against receptor tyrosine kinases (RTKs), most notably Fibroblast Growth Factor Receptors (FGFR) and Vascular Endothelial Growth Factor Receptors (VEGFR/KDR) .

This guide details the structural basis of its activity, the specific signaling pathways it modulates, and the experimental protocols required to validate its biological efficacy.

Structural Basis & Mechanism of Action

The Pharmacophore

The molecule functions as a Type I ATP-competitive inhibitor . Its efficacy relies on a specific binding mode within the kinase ATP-binding pocket (the "hinge region").[1]

-

Hinge Binding (The "Warhead"): The pyrazine ring nitrogen (N4) and the exocyclic amide nitrogen (NH) form a bidentate hydrogen bond motif with the backbone carbonyl and amide nitrogen of the kinase hinge residues (e.g., Ala564 in FGFR1).

-

Specificity Pocket: The thiazole moiety extends towards the solvent front or the gatekeeper residue, allowing for modifications that tune selectivity (e.g., against FGFR vs. VEGFR).

-

3-Amino Modification: High-potency derivatives often incorporate an amino group at the C3 position of the pyrazine. This creates an additional H-bond donor, significantly increasing affinity.

Target Specificity Profile

| Target Kinase | Activity Type | Key Residue Interactions | Clinical Relevance |

| FGFR1-4 | Potent Inhibition (<10 nM IC50 for optimized derivatives) | Hinge (Ala564), Gatekeeper (Val561) | Gastric cancer, Urothelial carcinoma |

| VEGFR2 (KDR) | Moderate Inhibition | Hinge (Cys919) | Angiogenesis inhibition |

| MetAP1 | Metalloenzyme Inhibition | Metal ion coordination (Ni2+/Co2+) | Tuberculosis (Mycobacterial target) |

Signaling Pathway Modulation

Inhibition of the FGFR kinase domain by N-thiazol-2-ylpyrazine-2-carboxamide derivatives blocks the autophosphorylation of tyrosine residues, effectively shutting down downstream oncogenic signaling.

Pathway Visualization

The following diagram illustrates the downstream effects of inhibiting the FGFR-RAS-MAPK axis using this scaffold.

Figure 1: Inhibition of the FGFR-RAS-MAPK signaling cascade. The scaffold blocks the initial ATP-binding step at the FGFR level.

Experimental Protocols

Chemical Synthesis of the Core Scaffold

Objective: Synthesize N-(thiazol-2-yl)pyrazine-2-carboxamide for use as a reference standard or intermediate.

Reagents: Pyrazine-2-carboxylic acid, 2-Aminothiazole, HATU (coupling agent), DIPEA (base), DMF (solvent).

-

Activation: Dissolve pyrazine-2-carboxylic acid (1.0 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir at room temperature (RT) for 30 minutes to form the activated ester.

-

Coupling: Add 2-aminothiazole (1.1 eq) to the reaction mixture.

-

Reaction: Stir at 60°C for 12 hours under nitrogen atmosphere.

-

Workup: Quench with ice water. The product typically precipitates. Filter the solid, wash with water and cold diethyl ether.

-

Purification: Recrystallize from ethanol or purify via flash column chromatography (SiO2, DCM/MeOH gradient).

-

Validation: Verify structure via 1H-NMR (DMSO-d6) looking for the characteristic amide singlet (~11-12 ppm) and pyrazine aromatic protons.

In Vitro Kinase Assay (FRET-Based)

Objective: Determine the IC50 of the compound against FGFR1.

Methodology: Z´-LYTE™ Kinase Assay (FRET). Rationale: This assay is robust, sensitive, and minimizes interference from fluorescent compounds.

-

Preparation: Prepare a 384-well plate. Add 10 µL of kinase reaction buffer containing FGFR1 enzyme (0.5-2 nM final conc).

-

Compound Addition: Add 100 nL of the test compound (serially diluted in DMSO). Incubate for 10 mins at RT.

-

Substrate Initiation: Add ATP (at Km apparent) and the FRET-peptide substrate (Coumarin-Fluorescein labeled).

-

Incubation: Incubate for 1 hour at RT.

-

Development: Add Development Reagent (protease). This protease cleaves non-phosphorylated peptides only.

-

Mechanism: Phosphorylation by the kinase inhibits cleavage. Uncleaved peptides exhibit FRET (high emission ratio). Cleaved peptides lose FRET.

-

-

Readout: Measure fluorescence (Ex: 400nm, Em: 445nm & 520nm). Calculate the emission ratio.

-

Analysis: Plot % Phosphorylation vs. Log[Compound]. Fit to a sigmoidal dose-response curve to derive IC50.

Cellular Viability Assay

Objective: Assess biological activity in a relevant cancer model (e.g., SNU-16 gastric cancer cells, which are FGFR2 amplified).

-

Seeding: Seed SNU-16 cells (5,000 cells/well) in 96-well plates in RPMI-1640 + 10% FBS. Allow adherence overnight.

-

Treatment: Treat cells with the compound (0.01 nM to 10 µM) for 72 hours. Include DMSO control (0.1%).

-

Detection: Add CellTiter-Glo® reagent (Promega) to each well (1:1 ratio).

-

Principle: Measures ATP as a proxy for metabolically active cells via luciferase reaction.

-

-

Measurement: Read luminescence on a plate reader.

-

Calculation: Normalize to DMSO control = 100% viability. Calculate GI50 (concentration for 50% growth inhibition).

Structure-Activity Relationship (SAR) Workflow

The following diagram outlines the logical progression from the core scaffold to a high-potency drug candidate.

Figure 2: SAR Optimization pathway transforming the weak binding scaffold into a nanomolar inhibitor.

References

-

Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry. (2024).

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review. Future Medicinal Chemistry. (2023).

-

Heterocyclic (pyrazine)carboxamide Ru(II) complexes: structural, experimental and theoretical studies. RSC Advances. (2024).

-

Discovery of N-(1,3-Thiazol-2-yl)pyridin-2-amines as Potent Inhibitors of KDR Kinase. Journal of Medicinal Chemistry. (2004).

-

Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. Bioorganic Chemistry. (2022).

Therapeutic Potential of Pyrazine-2-Carboxamide Derivatives in Drug Discovery

[1][2]

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, the pyrazine-2-carboxamide scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. While historically anchored by the anti-tuberculosis agent Pyrazinamide (PZA) , recent advancements have expanded its utility into broad-spectrum antiviral therapies (e.g., Favipiravir ) and targeted oncology (kinase inhibitors).

This guide dissects the pharmacological versatility of this scaffold, moving beyond basic structure-activity relationships (SAR) to explore the mechanistic causality of its derivatives. We provide validated synthetic protocols and assay methodologies to support researchers in leveraging this moiety for next-generation drug discovery.

Infectious Diseases: Mechanisms of Action

The pyrazine-2-carboxamide core is unique in its ability to act as a prodrug, leveraging host or pathogen metabolism to activate its therapeutic potential.

Tuberculosis: The Pyrazinamide (PZA) Paradigm

PZA is a cornerstone of the first-line tuberculosis (TB) regimen. It is a prodrug requiring bioactivation by the mycobacterial enzyme pyrazinamidase (PncA) to form pyrazinoic acid (POA) .[1][2][3]

-

Mechanism: POA accumulates within the bacillus in acidic environments (pH 5.5–6.0), disrupting membrane energetics and inhibiting Fatty Acid Synthase I (FAS I) , a critical enzyme for mycolic acid synthesis.[2][4]

-

Resistance: Mutations in the pncA gene are the primary driver of PZA resistance, preventing the hydrolysis of the amide to the active acid form.[3]

Viral Pathogens: The Favipiravir (T-705) Pathway

Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide) utilizes the carboxamide group to mimic purine nucleosides.

-

Mechanism: Intracellular phosphoribosylation converts Favipiravir to its ribofuranosyl-5'-triphosphate metabolite (T-705-RTP). This metabolite acts as a pseudo-substrate for viral RNA-dependent RNA polymerase (RdRp) , inducing lethal mutagenesis or chain termination in RNA viruses (Influenza, Ebola, SARS-CoV-2).

Visualization: Dual-Path Mechanism of Action

The following diagram contrasts the activation pathways of PZA (Bacterial) and Favipiravir (Viral).

Figure 1: Comparative activation pathways for Pyrazinamide (TB) and Favipiravir (Viral), highlighting the prodrug nature of the scaffold.

Oncology: Kinase Inhibition

Beyond infectious diseases, pyrazine-2-carboxamide derivatives function as ATP-competitive inhibitors for receptor tyrosine kinases. The carboxamide nitrogen and oxygen often form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.

Data Summary: SAR of Key Derivatives

The table below summarizes the structure-activity relationships (SAR) of emerging derivatives targeting specific kinases.

| Compound Class | R-Group Substitution (C3/N-Amide) | Primary Target | Potency (IC50) | Mechanism Note |

| Amino-Pyrazines | 3-amino-N-phenyl | AXL / TRKA | 10–100 nM | H-bonds with Met674/Pro672 (AXL hinge). |

| Pyrrolopyrazines | N-(3,5-dihydroxyphenyl) | FGFR 1-4 | < 50 nM | Pan-FGFR inhibition; overcomes gatekeeper mutations. |

| Prexasertib | Pyrazine-2-carbonitrile | CHK1 / CHK2 | < 2 nM | Nitrile is bioisostere to carboxamide; induces cell cycle arrest. |

| HPK1 Inhibitors | 5-(Methylamino)-substituted | HPK1 | < 100 nM | Immunotherapy target; enhances T-cell response. |

> Note: The 3-amino group on the pyrazine ring is a critical donor motif, enhancing affinity for the kinase hinge region compared to the unsubstituted ring.

Experimental Protocols: Synthesis & Validation

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating checkpoints (TLC, NMR).

Chemical Synthesis: Direct Amidation Workflow

Objective: Synthesize N-substituted pyrazine-2-carboxamide derivatives from pyrazine-2-carboxylic acid. Method Selection: We utilize Propylphosphonic Anhydride (T3P) as the coupling agent due to its superior yield and easier workup compared to thionyl chloride (SOCl2) methods, which often lead to unstable acid chlorides.

Protocol Steps:

-

Reagents:

-

Procedure:

-

Validation Checkpoint:

-

TLC: Mobile phase (Hexane:EtOAc 1:1). The product should appear as a new spot with a distinct Rf value (typically 0.4–0.6).

-

Stopping Point: If starting material persists after 24h, add 0.5 equiv more T3P and heat to 40°C.

-

-

Workup:

-

Wash organic layer with Sat. NaHCO3 (removes unreacted acid) and 1N HCl (removes unreacted amine).

-

Dry over Na2SO4 and concentrate.[8]

-

Biological Assay: Antimycobacterial Susceptibility (MABA)

Objective: Determine Minimum Inhibitory Concentration (MIC) against M. tuberculosis. Method: Microplate Alamar Blue Assay (MABA).

Protocol Steps:

-

Preparation: Prepare stock solutions of derivatives in DMSO.

-

Inoculum: Dilute M. tuberculosis H37Rv strain to 10^5 CFU/mL in 7H9 broth.

-

Plating:

-

Add 100 µL broth to 96-well plate.

-

Serial dilution of drug (100 µg/mL to 0.1 µg/mL).

-

Add 100 µL bacterial suspension.

-

-

Incubation: Incubate at 37°C for 7 days.

-

Readout:

-

Add 20 µL Alamar Blue reagent and 10% Tween 80.

-

Incubate 24 hours.

-

Color Change: Blue (Non-proliferating/Oxidized) -> Pink (Proliferating/Reduced).

-

Metric: MIC is the lowest concentration preventing the color change to pink.

-

Visualization: Synthesis & Assay Workflow

This diagram outlines the logical flow from chemical synthesis to biological validation.

Figure 2: Integrated workflow for the synthesis of pyrazine-2-carboxamide derivatives and subsequent antimycobacterial evaluation.

Future Perspectives & Challenges

While the scaffold is robust, researchers must address specific challenges in the optimization phase:

-

Metabolic Stability: The pyrazine ring is susceptible to oxidation by xanthine oxidase. Introducing substituents at the C-5 or C-6 position (e.g., Fluorine in Favipiravir) can block metabolic soft spots.

-

Solubility: Planar pyrazine amides can have poor aqueous solubility. Incorporation of morpholine or piperazine tails (common in kinase inhibitors) improves pharmacokinetic profiles.

-

Toxicity: Hydrazine-containing byproducts or metabolites must be monitored, as they can be hepatotoxic.

References

-

Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. National Institutes of Health (PMC). Retrieved from [Link]

-

Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry. Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review. National Institutes of Health (PMC). Retrieved from [Link]

Sources

- 1. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]

- 2. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 3. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]

- 4. octagonchem.com [octagonchem.com]

- 5. mdpi.com [mdpi.com]

- 6. rjpbcs.com [rjpbcs.com]

- 7. jocpr.com [jocpr.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Molecular Mechanism of Action for N-thiazol-2-ylpyrazine-2-carboxamide

The following technical guide details the molecular mechanism of action for N-thiazol-2-ylpyrazine-2-carboxamide , synthesizing its role as a privileged scaffold in both oncology (kinase inhibition) and infectious disease (antitubercular activity).

Executive Summary

N-thiazol-2-ylpyrazine-2-carboxamide represents a bioactive pharmacophore bridging two distinct therapeutic classes: Type I ATP-competitive kinase inhibitors and antitubercular agents . Its chemical architecture combines a pyrazine core (mimicking the purine ring of ATP or the antitubercular drug Pyrazinamide) with a thiazole moiety (enhancing lipophilicity and specificity).

This guide delineates the compound's dual mechanistic pathways:

-

Oncology: Inhibition of Receptor Tyrosine Kinases (RTKs) such as AXL and TRKA via hinge-region binding.

-

Infectious Disease: Disruption of Mycobacterium tuberculosis (Mtb) bioenergetics and membrane transport, potentially acting as a lipophilic analog of Pyrazinamide (PZA).

Chemical Identity & Structural Biology

The molecule acts as a bidentate ligand in biological systems. Its efficacy is driven by specific electronic features:

-

H-Bond Donor/Acceptor Motif: The amide nitrogen (-NH-) and the pyrazine nitrogen (N1) form a critical "donor-acceptor" pair. In kinase pockets, this motif mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.

-

Thiazole Ring: Provides a lipophilic anchor that occupies the hydrophobic pocket (selectivity pocket) adjacent to the ATP-binding site, often interacting with the "gatekeeper" residue.

-

Pyrazine Core: Electron-deficient ring that facilitates nucleophilic attack or metabolic activation (in the context of Mtb).

Primary Mechanism: ATP-Competitive Kinase Inhibition

In the context of oncology, N-thiazol-2-ylpyrazine-2-carboxamide derivatives function primarily as Type I Kinase Inhibitors .

Binding Mode

The compound binds to the active conformation (DFG-in) of the kinase domain.

-

Hinge Interaction: The pyrazine N1 accepts a hydrogen bond from the backbone amide of the hinge residue (e.g., Met674 in AXL), while the exocyclic amide NH donates a hydrogen bond to the backbone carbonyl.

-

Hydrophobic Packing: The thiazole ring extends into the solvent-accessible front pocket or the hydrophobic back pocket, depending on substitution, stabilizing the inhibitor-enzyme complex.

Downstream Signaling Effects

By occupying the ATP-binding pocket, the molecule prevents the phosphorylation of tyrosine residues on the kinase activation loop.

-

Inhibition of AXL/TRKA: Blocks the recruitment of adaptor proteins (e.g., GRB2, PI3K).

-

Pathway Suppression:

-

RAS-MAPK Pathway: Reduced phosphorylation of ERK1/2, leading to G1 cell cycle arrest.

-

PI3K-AKT Pathway: Decreased survival signaling, promoting apoptosis in cancer cells.

-

Secondary Mechanism: Antitubercular Activity

In Mycobacterium tuberculosis, the compound functions as a structural analog of Pyrazinamide (PZA) , but with distinct lipophilic properties that may bypass PZA-resistance mechanisms.

Mode of Action

Unlike PZA, which requires activation by the enzyme Pyrazinamidase (PncA) to form pyrazinoic acid (POA), N-substituted carboxamides often resist PncA hydrolysis. Instead, they likely act via:

-

Direct Target Binding: Inhibition of Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) , an enzyme essential for cell wall arabinogalactan synthesis.

-

Membrane Disruption: The lipophilic thiazole tail facilitates passive diffusion across the mycolic acid layer, where the molecule may disrupt the proton motive force (PMF) or inhibit membrane transport proteins (e.g., RpsA interaction).

Experimental Validation Protocols

In Vitro Kinase Assay (ADP-Glo™)

Objective: Quantify the IC50 of the compound against AXL or TRKA.

Protocol:

-

Reagent Prep: Dilute N-thiazol-2-ylpyrazine-2-carboxamide in DMSO (10-point serial dilution).

-

Reaction Mix: Combine Recombinant AXL Kinase (0.2 ng/µL), Substrate (Poly [Glu, Tyr] 4:1), and ATP (10 µM) in kinase buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2).

-

Incubation: Add 1 µL of compound to 4 µL of Reaction Mix. Incubate at RT for 60 min.

-

ADP Detection: Add 5 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

-

Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

-

Readout: Measure luminescence (RLU) on a plate reader.

-

Analysis: Plot RLU vs. log[Compound] to determine IC50.

Microplate Alamar Blue Assay (MABA) for Mtb

Objective: Determine the Minimum Inhibitory Concentration (MIC).

Protocol:

-

Culture: Grow M. tuberculosis H37Rv to mid-log phase (OD600 ~0.5).

-

Plating: Dispense 100 µL of 7H9 broth into 96-well plates.

-

Compound Addition: Add compound (100 µg/mL top concentration) and perform 2-fold serial dilutions.

-

Inoculation: Add 100 µL of bacterial suspension (~2x10^5 CFU/mL) to wells.

-

Incubation: Incubate at 37°C for 5 days.

-

Development: Add 20 µL of Alamar Blue reagent and 12 µL of 10% Tween 80. Incubate 24h.

-

Scoring: A color change from Blue (Resazurin) to Pink (Resorufin) indicates bacterial growth. MIC is the lowest concentration preventing color change.

Visualization: Mechanistic Pathway

The following diagram illustrates the dual-pathway mechanism, highlighting the divergence between Human Host (Kinase Inhibition) and Bacterial Pathogen (Mtb Inhibition).

Caption: Dual-mechanism pathway showing ATP-competitive inhibition in host cancer cells (Top) and cell wall/bioenergetic disruption in Mycobacterium tuberculosis (Bottom).

References

-

Setyowati, W.A.E., et al. (2025).[1] "Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives." Advanced Journal of Chemistry, Section A. Link

-

Patel, N., et al. (2025). "Design, synthesis, characterization and antitubercular activity of some novel 2, 4-disubstituted thiazole derivatives." ResearchGate.[2] Link

-

BenchChem. (2025).[3] "A Comparative Guide to the Synthesis and Analysis of Pyrazine-2-carboxamide Derivatives." BenchChem Technical Guides. Link

-

Deng, J., et al. (2024). "Heterocyclic (pyrazine)carboxamide Ru(ii) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity." National Institutes of Health (PMC). Link

Sources

Structure-Activity Relationship (SAR) of Thiazolyl-Pyrazine Scaffolds

This in-depth technical guide details the structure-activity relationship (SAR), synthetic methodologies, and biological applications of thiazolyl-pyrazine scaffolds.

Technical Guide for Medicinal Chemists & Drug Developers

Executive Summary: The "Privileged" Hybrid

The thiazolyl-pyrazine scaffold represents a strategic fusion of two "privileged" heterocyclic pharmacophores: the electron-deficient pyrazine (found in the antitubercular drug Pyrazinamide and proteasome inhibitor Bortezomib) and the electron-rich thiazole (central to kinase inhibitors like Dasatinib).

This guide dissects the synergistic potential of linking these two rings. Unlike fused systems (e.g., thiazolo[3,2-a]pyrazine), the linked biaryl scaffold offers rotational freedom and modularity, allowing the molecule to adopt distinct conformations required for binding into deep enzymatic pockets, such as the ATP-binding sites of kinases or the fatty acid binding channel of KasA in Mycobacterium tuberculosis.

Structural Architecture & SAR Analysis

The SAR of thiazolyl-pyrazine is governed by three critical domains: the Pyrazine Head (electronic modulator), the Linker (conformational gatekeeper), and the Thiazole Tail (lipophilic anchor).

The SAR Map

The following diagram illustrates the core pharmacophore and the functional impact of substitutions at key positions.

Figure 1: Pharmacophore map of the thiazolyl-pyrazine scaffold highlighting key substitution zones.

Detailed Regional Analysis

Region A: The Pyrazine Head (Polarity & Metabolism)

-

Role: The pyrazine ring serves as a hydrogen bond acceptor. In antitubercular applications, the pyrazine nitrogen atoms are crucial for interacting with the backbone of the target protein (e.g., KasA).

-

Optimization: Unsubstituted pyrazine rings often suffer from rapid metabolic oxidation. Introducing small alkyl groups (Methyl, Ethyl) at the C-5 or C-6 positions can block metabolic soft spots without compromising the electronic profile required for binding.

Region B: The Linker (Conformational Control)

-

Carboxamide Linker (-CONH-): Found in the most potent antitubercular derivatives. The amide bond introduces a hydrogen bond donor (NH) and acceptor (CO), facilitating a "clamp-like" binding mode.

-

Effect: Increases water solubility and target affinity but may reduce membrane permeability compared to a direct bond.

-

-

Direct Biaryl Bond: Created via cross-dehydrogenative coupling.

-

Effect: Reduces molecular weight and polar surface area (PSA), enhancing CNS penetration for neuro-targets, but loses the H-bonding capacity of the amide.

-

Region C: The Thiazole Tail (Hydrophobic Interaction)

-

C-4 Aryl Substitution: This is the primary determinant of potency. Substituting the C-4 position of the thiazole with a phenyl ring creates a large hydrophobic surface area.

-

SAR Insight: Electron-withdrawing groups (EWGs) like -Cl, -F, or -NO2 on the phenyl ring at the para position significantly enhance antimicrobial activity by increasing lipophilicity and potentially engaging in halogen bonding.

-

-

C-5 Substitution: Substitution here is sterically sensitive. Large groups often diminish activity by clashing with the receptor wall. Small halogens (Cl, Br) are tolerated.

Synthetic Methodologies

Reliable synthesis is the bedrock of SAR exploration. Two distinct pathways are recommended based on the desired linker.

Pathway A: Amide-Linked Assembly (Condensation)

Used for generating Thiazolyl-Pyrazine Carboxamides (e.g., for antitubercular leads).

-

Mechanism: Nucleophilic acyl substitution.

-

Advantages: High yields, mild conditions, broad functional group tolerance.

Pathway B: Direct Biaryl Assembly (C-H Activation)

Used for generating 2-(Thiazol-2-yl)pyrazines .

-

Mechanism: Base-promoted oxidative cross-dehydrogenative coupling.

-

Advantages: Atom economy, avoids pre-functionalized halides.

Figure 2: Dual synthetic pathways for accessing amide-linked and direct biaryl scaffolds.

Protocol: Synthesis of Thiazolyl-Pyrazine Carboxamides

Reference Standard: Krishnan et al., 2019 [1].

-

Activation: Dissolve Pyrazine-2-carboxylic acid (1.0 equiv) in dry DMF. Add 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv) and stir at room temperature for 1 hour to form the active acyl-imidazole intermediate.

-

Coupling: Add 4-(4-chlorophenyl)thiazol-2-amine (1.0 equiv) to the reaction mixture.

-

Reflux: Heat the mixture to reflux (approx. 100-110°C) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Workup: Pour the reaction mixture into crushed ice. The solid precipitate is the crude product.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure N-(4-(4-chlorophenyl)thiazol-2-yl)pyrazine-2-carboxamide.

Biological Evaluation & Data

The most prominent application of this scaffold is in Antitubercular therapy, specifically targeting Mycobacterium tuberculosis (Mtb) H37Rv strain.

Quantitative SAR Data (Antitubercular)

The following table summarizes the effect of varying the substituent on the phenyl ring attached to the thiazole (Region C) while keeping the pyrazine-amide core constant.

| Compound ID | R-Group (Phenyl-Thiazole) | MIC (µg/mL) vs Mtb H37Rv | LogP (Calc) | Activity Insight |

| 5a | H (Unsubstituted) | 50.0 | 2.1 | Baseline activity; moderate permeability. |

| 5c | 4-Cl | 6.25 | 2.8 | High Potency. Cl enhances lipophilicity/membrane penetration. |

| 5g | 4-OH | 12.50 | 1.8 | H-bond donor improves solubility but lowers permeability. |

| 5h | 4-NO2 | 6.25 | 2.4 | High Potency. Strong EWG pulls electron density, potentially strengthening pi-stacking. |

| 5j | 4-OCH3 | 25.0 | 2.3 | Electron-donating group reduces potency compared to EWGs. |

Data Source: Synthesized derivatives evaluated via Microplate Alamar Blue Assay (MABA) [1].

Mechanism of Action: KasA Inhibition

Molecular docking studies suggest these compounds target KasA (β-ketoacyl-ACP synthase), a key enzyme in the fatty acid biosynthesis pathway of Mtb.

-

Binding Mode: The pyrazine nitrogen and the amide oxygen form a hydrogen bond network with the active site residues (His311, Gly310).

-

Hydrophobic Pocket: The 4-substituted phenyl-thiazole moiety inserts into the long hydrophobic channel of KasA, mimicking the fatty acyl chain of the natural substrate.

Experimental Workflow: Biological Validation

To validate the SAR, the following self-validating workflow is recommended.

Figure 3: Sequential biological evaluation workflow for thiazolyl-pyrazine candidates.

Protocol: Microplate Alamar Blue Assay (MABA)[1][2]

-

Inoculum Prep: Culture M. tuberculosis H37Rv to mid-log phase. Adjust turbidity to McFarland standard No. 1.

-

Dilution: Dilute 1:20 in Middlebrook 7H9 broth.

-

Plating: Add 100 µL of inoculum to 96-well plates containing serial dilutions of the test compound (Final conc range: 0.2 – 100 µg/mL).

-

Incubation: Incubate at 37°C for 5 days.

-

Development: Add 20 µL of Alamar Blue reagent and 12.5 µL of 10% Tween 80. Incubate for 24 hours.

-

Readout: A color change from Blue (Non-growing) to Pink (Growing) indicates bacterial survival. The MIC is the lowest concentration preventing the color change.

References

-

Krishnan, G. P., Gnanaprakash, K., & Chandrasekhar, K. B. (2019).[1] Design, synthesis, characterization and antitubercular activity of some novel 2, 4-disubstituted thiazole derivatives. International Journal of Research in Pharmaceutical Sciences, 10(2), 1504–1509.[1] Link

-

Shan, S., et al. (2017). Synthesis of Pyrazine–Thiazole Biheteroaryl Compounds through Base-Promoted Oxidative Cross-Dehydrogenative Coupling Reactions. Asian Journal of Organic Chemistry, 6(9). Link

-

Dolezal, M., & Zitko, J. (2015). Pyrazine derivatives: a patent review (June 2012–present). Expert Opinion on Therapeutic Patents, 25(1), 33–47. Link

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the History and Bioactivity of N-thiazol-2-ylpyrazine-2-carboxamide and its Derivatives

Abstract

The confluence of the thiazole and pyrazine ring systems within a carboxamide linkage has given rise to a privileged scaffold, N-thiazol-2-ylpyrazine-2-carboxamide, a core structure for a multitude of bioactive agents. This technical guide provides an in-depth exploration of the historical development, synthetic evolution, and diverse pharmacological activities of this chemical class. We will dissect the causal relationships behind experimental designs, from initial lead discovery to structure-activity relationship (SAR) optimization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important pharmacophore.

Introduction: The Rationale Behind a Promising Chemical Marriage

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its ability to participate in hydrogen bonding, and its metabolic stability make it a highly sought-after moiety. Similarly, the pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a key component of many biologically active molecules and natural products.[3][4]

The strategic combination of these two heterocycles through a robust carboxamide linker in the N-thiazol-2-ylpyrazine-2-carboxamide scaffold has proven to be a fruitful endeavor in the quest for novel therapeutic agents. This guide will navigate the discovery journey of this class of compounds, from their synthetic origins to their diverse and potent biological activities.

Genesis of a Scaffold: Synthetic Strategies and Methodologies

The synthesis of N-thiazol-2-ylpyrazine-2-carboxamide and its derivatives typically follows a convergent approach, relying on the robust formation of the amide bond. The general synthetic route involves the coupling of a pyrazine-2-carboxylic acid derivative with a 2-aminothiazole derivative.

General Synthesis Protocol

A common and efficient method for the synthesis of the core scaffold involves the following steps:

-

Activation of Pyrazine-2-carboxylic Acid: Pyrazine-2-carboxylic acid is first converted to a more reactive species, typically an acyl chloride. This is often achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride.[5]

-

Amide Bond Formation: The resulting pyrazine-2-carbonyl chloride is then reacted with the desired 2-aminothiazole derivative in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct and drive the reaction to completion.[5]

Experimental Protocol: Synthesis of N-(thiazol-2-yl)pyrazine-2-carboxamide

-

Step 1: Synthesis of Pyrazine-2-carbonyl chloride. A mixture of pyrazine-2-carboxylic acid (1.0 eq) and thionyl chloride (1.5 eq) in a suitable solvent (e.g., dry toluene) is refluxed for 1-2 hours. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acyl chloride.[5]

-

Step 2: Synthesis of N-(thiazol-2-yl)pyrazine-2-carboxamide. The crude pyrazine-2-carbonyl chloride (1.0 eq) is dissolved in a dry, inert solvent (e.g., acetone). This solution is added dropwise to a stirred solution of 2-aminothiazole (1.0 eq) and a base (e.g., pyridine, 1.2 eq) in the same solvent at room temperature. The reaction mixture is stirred for a specified time, and the product is typically isolated by precipitation upon addition of water, followed by filtration and recrystallization.[5]

This modular synthetic approach allows for the facile introduction of a wide variety of substituents on both the pyrazine and thiazole rings, enabling extensive exploration of the chemical space and the development of detailed structure-activity relationships.

A Spectrum of Bioactivity: Unveiling the Therapeutic Potential

The N-thiazol-2-ylpyrazine-2-carboxamide scaffold has been identified as a versatile platform for the development of agents with a broad range of biological activities. The following sections will delve into some of the most significant therapeutic areas where these compounds have shown promise.

Antimicrobial Activity: A New Front in the Fight Against Pathogens

Derivatives of pyrazine carboxamide have demonstrated significant potential as antimicrobial agents.[5][6] The core structure appears to be particularly effective against mycobacteria, the causative agents of tuberculosis.

A study on a series of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides revealed that their antimycobacterial activity is closely linked to their lipophilicity.[7] Specifically, compounds with longer alkyl chains on the 3-amino substituent exhibited increased potency against Mycobacterium tuberculosis.[7] This suggests that the ability of these molecules to penetrate the lipid-rich cell wall of mycobacteria is a critical determinant of their efficacy.

| Compound | Substituent (R) | MIC (µg/mL) vs. M. tuberculosis H37Rv |

| 14 | 3-(hexylamino) | 25 |

| 15 | 3-(heptylamino) | 25 |

| 16 | 3-(octylamino) | 25 |

| Table 1: Antimycobacterial activity of N-methyl-3-(alkylamino)pyrazine-2-carboxamides.[7] |

Anticancer Activity: Targeting the Hallmarks of Cancer

The N-thiazol-2-ylpyrazine-2-carboxamide scaffold has also emerged as a promising framework for the development of novel anticancer agents. The combination of the two heterocyclic rings appears to contribute to the cytotoxicity of these compounds against various cancer cell lines.

Recent research has explored the synthesis of pyrazine-thiazole analogs and their evaluation as anticancer agents.[8] These studies have highlighted the importance of specific substitutions on both the pyrazine and thiazole rings for potent cytotoxic activity. For instance, the introduction of electron-withdrawing groups, such as a nitro group, on a phenyl substituent of the thiazole ring has been shown to enhance anticancer activity.[8]

| Compound | Cancer Cell Line | IC50 (µM) |

| 6c | MCF-7 (Breast) | 5.51 |

| 9 | Panc-1 (Pancreatic) | Significant Cytotoxicity |

| 11c | HepG2 (Liver) | 8.01 |

| Table 2: Anticancer activity of selected pyrazine-thiazole analogs.[8] |

The mechanism of action for the anticancer effects of these compounds is an active area of investigation, with some studies suggesting that they may induce apoptosis or inhibit key signaling pathways involved in cancer cell proliferation.

Enzyme Inhibition: A Molecular Approach to Disease Modulation

The versatility of the N-thiazol-2-ylpyrazine-2-carboxamide scaffold is further demonstrated by its ability to inhibit various enzymes implicated in disease.

-

Vanin-1 Inhibition for Inflammatory Bowel Disease: A series of thiazole carboxamide derivatives were designed and synthesized as inhibitors of vanin-1, an enzyme involved in oxidative stress. The lead compound, X17, demonstrated potent anti-inflammatory and antioxidant activities in a mouse model of colitis, suggesting its potential for the treatment of inflammatory bowel disease.[9]

-

α-Amylase and α-Glucosidase Inhibition for Diabetes: Researchers have identified N-(benzo[d]thiazol-2-yl) carboxamide derivatives as potent inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion.[10] Inhibition of these enzymes can help to control postprandial hyperglycemia in diabetic patients.

-

Zinc-Activated Channel (ZAC) Antagonism: N-(thiazol-2-yl)-benzamide analogs have been identified as the first selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily.[11][12] This discovery opens up new avenues for studying the physiological roles of this ion channel.

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Activity

The modular nature of the synthesis of N-thiazol-2-ylpyrazine-2-carboxamide derivatives has allowed for extensive SAR studies, providing valuable insights into the structural requirements for various biological activities.

A general observation across multiple studies is the critical role of substituents on both the pyrazine and thiazole rings. For instance, in the context of antimicrobial activity, lipophilicity appears to be a key driver of potency.[7] In contrast, for anticancer activity, the electronic properties of the substituents, such as the presence of electron-withdrawing groups, can significantly influence efficacy.[8]

The following diagram illustrates the key regions of the N-thiazol-2-ylpyrazine-2-carboxamide scaffold that have been explored for SAR optimization.

Figure 1: Key structural regions for SAR studies.

Future Directions: The Road Ahead

The N-thiazol-2-ylpyrazine-2-carboxamide scaffold continues to be a fertile ground for the discovery of new bioactive agents. Future research in this area is likely to focus on several key aspects:

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects will be crucial for their further development.

-

Optimization of Pharmacokinetic Properties: Improving the drug-like properties of these compounds, such as their solubility, metabolic stability, and oral bioavailability, will be a key focus.

-

Exploration of New Therapeutic Areas: The versatile nature of this scaffold suggests that it may have potential in other disease areas beyond those already explored.

-

Development of More Efficient Synthetic Methodologies: The development of novel and more efficient synthetic routes will facilitate the generation of larger and more diverse libraries of these compounds for high-throughput screening.

Conclusion

The N-thiazol-2-ylpyrazine-2-carboxamide core has established itself as a privileged scaffold in medicinal chemistry. The historical development of this class of compounds showcases a rational approach to drug design, leveraging the favorable properties of its constituent heterocyclic rings. The diverse range of biological activities, from antimicrobial and anticancer to specific enzyme inhibition, underscores the immense potential of this chemical framework. As our understanding of the intricate structure-activity relationships continues to grow, we can anticipate the emergence of novel and potent therapeutic agents based on this versatile and promising scaffold.

References

-

Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Molecules. [Link]

-

A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]

-

Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity. ResearchGate. [Link]

-

Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]

-

Systematic Review On Thiazole And Its Applications. Educational Administration: Theory and Practice. [Link]

-

Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. ResearchGate. [Link]

-

Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

-

Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLoS One. [Link]

-

Probing Combined Experimental and Computational Profiling to Identify N-(benzo[d]thiazol-2-yl) Carboxamide Derivatives: A Path to Potent α-Amylase and α-Glucosidase Inhibitors for Treating Diabetes Mellitus. Molecules. [Link]

-

Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochemical Pharmacology. [Link]

-

Pharmacological activity and mechanism of pyrazines. ResearchGate. [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. [Link]

-

Discovery of Thiazole Carboxamides as Novel Vanin-1 Inhibitors for Inflammatory Bowel Disease Treatment. Journal of Medicinal Chemistry. [Link]

-

Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules. [Link]

-

Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry. [Link]

-

Discovery of N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide Derivatives as SDHi for Fungicidal Candidates. Journal of Agricultural and Food Chemistry. [Link]

-

Heterocyclic (pyrazine)carboxamide Ru(ii) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity. Dalton Transactions. [Link]

-

Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. Arabian Journal of Chemistry. [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules. [Link]

-

Synthetic approaches, structure activity relationship and biological applications for pharmacologically attractive pyrazole/pyrazoline–thiazolidine-based hybrids. RSC Advances. [Link]

-

Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Semantic Scholar. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of Thiazole Carboxamides as Novel Vanin-1 Inhibitors for Inflammatory Bowel Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Step-by-step preparation of N-thiazol-2-ylpyrazine-2-carboxamide from pyrazine-2-carboxylic acid

An Application Note for the Synthesis of N-thiazol-2-ylpyrazine-2-carboxamide

Topic: Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of N-thiazol-2-ylpyrazine-2-carboxamide, a heterocyclic amide with significant potential in medicinal chemistry and drug discovery. The core of this synthesis is the formation of an amide bond between pyrazine-2-carboxylic acid and 2-aminothiazole. Given the low reactivity of these substrates for direct condensation, this protocol employs a robust and widely-used carbodiimide-mediated coupling strategy utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) as an activating agent. The document outlines the reaction mechanism, provides a step-by-step experimental procedure, details methods for purification and characterization, and includes a troubleshooting guide to address potential challenges. This guide is designed to be a self-validating system, explaining the causality behind each procedural step to ensure reproducibility and success for researchers in the field.

Introduction

The pyrazine-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds, including the antitubercular drug Pyrazinamide.[1] The target molecule, N-thiazol-2-ylpyrazine-2-carboxamide, incorporates both a pyrazine and a thiazole moiety. Thiazole rings are also critical pharmacophores found in a wide array of pharmaceuticals, known to exhibit antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The combination of these two heterocyclic systems makes N-thiazol-2-ylpyrazine-2-carboxamide and its derivatives compelling targets for inhibitor design and drug development programs.[4][5]

The synthesis of amides from carboxylic acids and amines is a cornerstone reaction in organic chemistry. However, the direct reaction is kinetically unfavorable and requires harsh conditions. Modern synthetic methods rely on coupling reagents to activate the carboxylic acid, enabling the reaction to proceed under mild conditions. This protocol focuses on the EDC/HOBt coupling method, which is renowned for its efficiency, mild reaction conditions, and ability to suppress side reactions and racemization.[6][7]

Reaction Principle and Mechanism

The formation of the amide bond is achieved by activating the carboxyl group of pyrazine-2-carboxylic acid. The mechanism, when using EDC and HOBt, proceeds through several key steps which are crucial for an efficient reaction, especially when dealing with electron-deficient heterocyclic amines like 2-aminothiazole.[7]

-

Activation of Carboxylic Acid: The carboxylic acid (pyrazine-2-carboxylic acid) attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[8]

-

Formation of HOBt-Ester: This unstable intermediate is intercepted by the nucleophilic HOBt. This forms an HOBt-active ester, which is more stable than the O-acylisourea and less susceptible to side reactions. This step is critical for preventing the formation of N-acylurea byproduct and for minimizing racemization if chiral centers were present.[6]

-

Nucleophilic Attack by Amine: The primary amine of 2-aminothiazole then performs a nucleophilic attack on the carbonyl carbon of the HOBt-ester. This step forms the desired amide bond and regenerates HOBt, which can then participate in another catalytic cycle.[9]

-

Role of Base: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is often added to neutralize any hydrochloride salts present (e.g., from EDC·HCl) and to facilitate the deprotonation of the carboxylic acid, enhancing its nucleophilicity towards EDC.

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Recommended Purity |

| Pyrazine-2-carboxylic acid | 98-97-5 | C₅H₄N₂O₂ | 124.10 | ≥99% |

| 2-Aminothiazole | 96-50-4 | C₃H₄N₂S | 100.14 | ≥98% |

| EDC·HCl (EDAC) | 25952-53-8 | C₈H₁₇N₃·HCl | 191.70 | ≥98% |

| HOBt Hydrate | 123333-53-9 | C₆H₅N₃O·xH₂O | 135.13 (anhyd.) | ≥97% |

| DIPEA | 7087-68-5 | C₈H₁₉N | 129.24 | ≥99.5% (anhydrous) |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Anhydrous, ≥99.8% |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade |

| n-Hexane | 110-54-3 | C₆H₁₄ | 86.18 | ACS Grade |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | ACS Grade |

| Brine (Saturated NaCl) | 7647-14-5 | NaCl | 58.44 | ACS Grade |

| Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Anhydrous |

| Silica Gel | 7631-86-9 | SiO₂ | 60.08 | 230-400 mesh |

Equipment

-

Round-bottom flasks and standard laboratory glassware

-

Magnetic stirrer and stir bars

-

Ice-water bath

-

Inert atmosphere setup (Nitrogen or Argon balloon)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Glass column for chromatography

-

High-resolution balance

-

NMR spectrometer, Mass spectrometer, FT-IR spectrometer

Detailed Experimental Protocol

This protocol describes a standard procedure for the amide coupling reaction. It is recommended to perform the reaction in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add pyrazine-2-carboxylic acid (1.0 eq, e.g., 1.24 g, 10.0 mmol).

-

Add HOBt hydrate (1.2 eq, e.g., 1.84 g, 12.0 mmol, assuming monohydrate).

-

Add 2-aminothiazole (1.0 eq, e.g., 1.00 g, 10.0 mmol).

-

Dissolve the solids in anhydrous DMF (approx. 40 mL). Stir until a clear solution is formed.

-

Place the flask under an inert atmosphere (e.g., nitrogen).

-

-

Activation and Coupling:

-

Cool the reaction mixture to 0 °C using an ice-water bath.

-

Slowly add DIPEA (3.0 eq, e.g., 5.2 mL, 30.0 mmol) to the stirred solution. The base is added to ensure the amine remains nucleophilic and to neutralize the HCl from EDC·HCl.

-

In a separate container, dissolve EDC·HCl (1.5 eq, e.g., 2.87 g, 15.0 mmol) in a minimal amount of anhydrous DMF (approx. 10 mL).

-

Add the EDC solution dropwise to the reaction mixture at 0 °C over 10-15 minutes. A slight exotherm may be observed.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction using TLC (e.g., 50% Ethyl Acetate in Hexane).

-

Spot the starting materials (pyrazine-2-carboxylic acid and 2-aminothiazole) and the reaction mixture on a TLC plate.

-

The reaction is considered complete upon the disappearance of the limiting starting material (typically 2-aminothiazole) and the appearance of a new, major product spot.

-

-

Workup and Extraction:

-

Once the reaction is complete, pour the reaction mixture into a separatory funnel containing 200 mL of water.

-

Extract the aqueous phase with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash sequentially with:

-

Saturated aqueous NaHCO₃ solution (2 x 100 mL) to remove unreacted pyrazine-2-carboxylic acid and HOBt.

-

Water (1 x 100 mL).

-

Brine (1 x 100 mL) to facilitate phase separation.

-

-

Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude solid by flash column chromatography on silica gel.

-

Prepare the column using a slurry of silica gel in hexane.

-

Load the crude product (adsorbed onto a small amount of silica gel) onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 20% EtOAc/Hexane and gradually increasing to 50-60% EtOAc/Hexane).

-

Collect fractions and monitor by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield N-thiazol-2-ylpyrazine-2-carboxamide as a solid.

-

Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques.

-

¹H NMR: Expect characteristic signals for the pyrazine and thiazole protons, as well as a broad singlet for the amide N-H proton. The pyrazine ring protons typically appear as doublets and triplets in the δ 8.5-9.5 ppm region. The thiazole ring protons will appear as doublets around δ 7.0-8.0 ppm.

-

¹³C NMR: Expect signals corresponding to the carbonyl carbon (~160-165 ppm) and the aromatic carbons of the pyrazine and thiazole rings.

-

Mass Spectrometry (MS): The ESI-MS should show a prominent peak corresponding to the molecular ion [M+H]⁺. For C₈H₆N₄OS, the calculated exact mass is 206.03.

-

Infrared (IR) Spectroscopy: Look for a strong C=O stretching vibration for the amide at ~1680-1700 cm⁻¹ and an N-H stretching band around 3200-3400 cm⁻¹.[10]

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | 1. Inactive or wet reagents/solvents. | 1. Use freshly opened or properly stored anhydrous solvents and high-purity reagents. Dry glassware thoroughly. |

| 2. Insufficient coupling agent. | 2. Increase the equivalents of EDC to 1.5-2.0 eq. | |

| 3. 2-Aminothiazole is a poor nucleophile. | 3. Ensure adequate base (DIPEA) is present. Consider alternative, more potent coupling agents like HATU if the issue persists.[6] | |

| Reaction Stalls (Starting Material Remains) | 1. Incomplete activation. | 1. Allow the activation step (addition of EDC) to stir for 30-60 minutes at 0 °C before adding the amine. |

| 2. Insufficient reaction time or temperature. | 2. Extend the reaction time to 24-36 hours. Gentle heating (40-50 °C) can be attempted, but monitor for decomposition. | |

| Difficult Purification (Byproducts Present) | 1. EDC-urea byproduct is insoluble in the workup solvent. | 1. The EDC-urea byproduct is often soluble in water, but if it precipitates, filter the crude mixture before extraction. Washing with dilute HCl (1M) can also help remove the basic urea. |

| 2. Product co-elutes with impurities. | 2. Optimize the eluent system for column chromatography. Try a different solvent system (e.g., DCM/Methanol) or use a shallower gradient. |

Safety Information

-

Pyrazine-2-carboxylic acid & 2-Aminothiazole: May cause skin and eye irritation. Handle with care.[11][12]

-

EDC·HCl & HOBt: EDC is a known sensitizer. HOBt is explosive when dry and heated. Always handle in a fume hood and avoid inhalation of dust.[13]

-

DIPEA & DMF: DIPEA is corrosive and flammable. DMF is a reproductive toxin. Use appropriate gloves and work in a well-ventilated area.

-

Solvents: Dichloromethane, ethyl acetate, and hexane are volatile and flammable. Avoid open flames and ensure proper ventilation.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Pyrazine-2-carboxylic Acid (CAS: 98-97-5) Product Specification. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOmXsdJjvxkBaKJqLpJSfNvRS4eIC_vMxABZ70j0WQa77Vdi-6V1Px_ymxwu9JiNaZqFZ1cgzJO6_bAA-ZhcfqXQW_xNWK7g0Wvau30BtzSbYNQ9M4Ypw_D8gFgZeqSdcmILszyiPF-dDjFlJhfvOv6tb62rrlZ3ysn9bcL2SnXpztz2Miu4ixZM9sVUTc3KcvMD8IAPiJNaw=

- BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF37uD6r0-8S4IJLegIrfOA5Ik8h6EbAhdi_5yL1nniHa4PZ9sfExA1uHpSEKcCf83O2EP1-7YcxWZ90LkX_72oYZ91SS-i5c46kBRfFRCoxQWKRxlYnr8DUBIXLsCLf7aXB9R2KCFG3V3pMJB8fGisgy1QZHLc_O4yZYu74EFKsuCkDZCtVXitgi-lnTnQbj3Gu9fF5aCyw91mJcDf2upozEJFnHXNeT8=

- CymitQuimica. CAS 96-50-4: 2-Aminothiazole. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuMlY2yWjCMX9aQ2-wvGeBElrpkYH1WLn6y20xi-kb4U9B0vuUDWWh_wh6Rt7VeG0nfITb1SIAk6JhnJfeih2dFxaXv5o7H95PEGHCHUdUmlTh8S9HNTWWoBWORawL_-w=

- Wikipedia. 2-Aminothiazole. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVM6sZjVB3DISdAUn7V9tXMrzAPUs-oUj8htcf3VHlJ5StLN23ZRW9sloxsnYdZN9os_wQzKqKMM3xGXuoCVSx5BZGOedAB-jk1Unjs8I7uHvp0W_vP3q3csYiovnEN-EPiMy_9oqMXg==

- U.S. National Library of Medicine. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUNVIvZLkOb2qqJ5YQ7i-hP3-9z7ZJz6jhiQ7E9FIWg3vIhpj09xi1qOtR4aw37sZ2NoHRg-Cgzno6rUIsA-gaMv2AcfY6qNjSlw5sErLV9WTM3oRUGlyPPkujyzobSaxGepnt9EAz1Ye5KYI=

- ChemicalBook. (2025). 2-Aminothiazole | 96-50-4. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIJBTEto9u6zy9o9M_MHVJ8tLzfIRzuWxNfdnTGmyqNbdz3oRVpUGtcrUjIkHaad_AwHwrzzlJaBCfR_57HYQ6i87jTgWDCXubK4mK3wvZhvFDH2grJlRf_D9tfPbfqoyD5yKZPybjGo_sjNDj5cIGdyoqkax1vK0hFVibrGmuyQ==

- ResearchGate. Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling.... Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhdHYy5XoU5qLkAd_pxwQHVEj7PbbFx9GQrzJkZPk8xdvbb9XjVtAEnf65HdR3jC9mi_cEb8YylsniMNcgk4ZVdz5Qt9GbMSkFMisbtlrNrTtcxEE4woSQFg0T4JXVmjBkK-p7mtb_kjaoJbaxm0GapB4AWDoHu-SusHOxbIAN8hlpwkP3-JzPW3MJGsXlEr_EwoXe2IuAdSH7ctjZBMQLvdA8rwnOMHGDm94FkyGuE66uzH0bUyWAIadkmqLrPFd0l1fM1h4=

- National Center for Biotechnology Information. PubChem Compound Summary for CID 1047, 2-Pyrazinecarboxylic acid. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFcolaULB6aGKjT7Ra5-xqubmYkjSaL41X55AoCic7SDE03hdfKXYve5vnRa_6gAN_A-Kicg0pMoyTd-qvjljHRe16OFxPpWsilwCKGrJTO9utTB9ZNQbzJwNwlfUuPXCeHwGaYtoR523Eh4GwhSyPypq1Jbfv

- National Center for Biotechnology Information. PubChem Compound Summary for CID 2155, 2-Aminothiazole. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkjoPvo8pq4lrkT5a3MrzwR8L6YAlcLmYzH6cEZGKfjsmKQYKaqCbMB_OW6x-247t7-OsTJSsq51TDtuyPlThExV75tgX_TgnV_GE2YdFHFtJ4o0y1XClSaA5bdDKXttMgpuNAhI0vwAH9DXswnAbyyxEi2w==

- PubMed. (2022). Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKQ343--p1N_gERRIJ3tQDrxlSsYCOvV2Ym5jaz_OMgvdlFYR0WTvIut2JZqzuatAdmz7X36-SU_z01ek_u3LBbPplHsweLRkIKjhp5I1HvdIT-AQXqbcKFXu9CTf1Gx-0ciHs

- Chem-Impex. 2-Aminothiazole. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAylxhV0r-FO2-5AmhHOWXjIUj2Zfe-IeExulZ9CPbKmVMY5FNLser-Ck2Wz45gWGLR_qCiId3gCdXkKGyam45F1AWDRbLMeVfo4pjO7FlkK5Hy7i1VBVnH5uXQHlSdZ1pIbg=

- Chem-Impex. Pyrazine-2-carboxylic acid. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvLzl2STKBiyy4cOcl0t-31svi12j8hkMs_wZ4fm0lrEeDnwE-d0Z-jgWEaQYed5Aq8PPA87Sclo70Oq7htFZXabaeolRJDZMWFj4_0VUI8WN2nukgX3O5csXYKjUgEwPwX_A=

- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHML81lR2DSt_L_csWhL3al6at30MsI3DYJlMO7yxsRRb5epNjt32jTrkD-HcB9wuYuD7xUxbG3FMi_qFB51rZH-Ja9VOUC2sLdmBROc5HUJvce4W34YJv6LY6TJtMmrbE6fNOUas5QD_k3Agn8XJwWeCiNcmLhMhVGzAUE8C8L1nigrj8I0OLmf6vw6D8vqtnGg2oxibWBt-EgewhpwxGvDJFxl0_1eYBl9UHjHjHeuIQQ

- Wikipedia. Pyrazinoic acid. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWZBI02U4yyMAJgjXanLDAfyBHbLPp3iJE0BVywtdAOj8Iy7W8M2P5lQ51-n-pv9G0Bgdxr2WlOZGJoHCzhxmn9BR3LQRlrVAw2W34n1lXnnseP96ZtukpIKsqb0OUBs_3FvKLR9bGnA==

- U.S. National Library of Medicine. (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqtbXRw0R-3k5ZYjIPcZHhp3RHRCISOxqCkZW07n21pFhao_dj8yh9KiJ37i25rAFv31unPeIQvid2f5hk5u2M4yxCz6j6V8CcijGK01zwZTwFVIfR8O8n-i40bIrYYhcvYI0oh9mZpnA3SnA=

- Technology Networks. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHO-YjWjtZXLdjcRyLCVhharQi-fAldiZHAGeoir5B5MqL3H91mevoKuaoLBHNcQAM5eipf_tGLrK0yTL3VOCCbkogUu8AJdBI6Q7fTKVdVcckFgFpNUTHlmg2UMXoq7EkebIKiS1SQxD9I6tMy7FNiploKxetNjw0UnDw5_mOsURVGiHpTpGzktOAf6Bl91wqy7hGOV45yay62uae9zX9NzbYtiwB0GQNf1VU6vro5uFl

- National Center for Biotechnology Information. PubChem Compound Summary for CID 258796, Pyrazine-2-Carboxylic Acid Hydrazide. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXwbmqb3h4j6R9T34l47h8R42XzIIBEb3zdRp2sQa0pYrZFXm_q1-j8i74LoEljpMviwrDuPTQczuCSc7vEURhffa54Rrxeq-bhAR6Qqqb5dvKlu1x1b9ONo2gB_JfcfE6_hGCiB_q0nHyRg==